6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Description
The compound “6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, and a pyridine ring . It is likely to be used as a starting material in the synthesis of various other compounds, such as fungicides, nervous stimulants, and low-density foams .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions . For instance, the synthesis of furan-based derivatives has been reported to involve the reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one with malononitrile, benzoylacetonitrile, ethyl cyanoacetate, and thiosemicarbazide in the presence of ammonium acetate . The reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ethyl 2-chloro-3-oxobutanoate, 3-chloropentane-2,4-dione, or ethyl chloroacetate produced thiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of intermolecular π-π interactions between the imidazole ring and the pyridine ring of two contiguous molecules has been reported . These interactions generate arrays of parallel aromatic subunits along the crystallographic direction, while C–H⋯N and C–H⋯O interactions form a zigzag structure along the direction .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of multiple reactive sites . For instance, cyanoacetic acid hydrazide can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure . For instance, the presence of multiple rings and functional groups can contribute to its solubility, polarity, lipophilicity, and hydrogen bonding capacity .Future Directions
The compound “6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide” and related compounds have potential for further exploration in various fields, including drug design and medicinal chemistry . The development of efficient synthetic routes and the evaluation of their biological activities could be areas of future research .
Properties
IUPAC Name |
6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-11-8(13(19)16-14)6-9(10-4-3-5-20-10)15-12(11)18(2)17-7/h3-6H,14H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCCRMETFDCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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